![molecular formula C21H21N3O3 B2564701 N1-(3,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-21-1](/img/structure/B2564701.png)
N1-(3,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(3,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a chemical compound . It is a derivative of quinazolinone and quinazoline, which are important heterocycles in medicinal chemistry . These derivatives possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Scientific Research Applications
Synthesis and Characterization
- N1-(3,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is involved in the synthesis of N-heterocycles like pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones. These compounds are synthesized using N,N-dimethylformamide (DMF) and elemental iodine without metal or peroxides, showcasing the versatility of this compound in heterocycle syntheses and functionalization (Li, Ren, Ding, Wang, & Ma, 2021).
Catalysis
- It is also instrumental in the copper-catalyzed coupling reaction of (hetero)aryl halides with 1-alkynes. A variant of this compound (N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide) has been identified as an effective ligand for this reaction, highlighting its role in facilitating complex organic synthesis reactions (Chen, Li, Xu, & Ma, 2023).
Structural Studies
- The compound's derivatives are used in structural studies, such as in the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands. These studies are crucial for understanding the molecular structure and potential applications in catalysis and material science (Qiao, Ma, & Wang, 2011).
- Another study involving a related compound focuses on the structural study of ribonucleotide reductase inhibitors, crucial for understanding the molecular basis of certain diseases and developing new therapeutic agents (Tamasi, Chiasserini, Savini, Sega, & Cini, 2005).
Molecular Electronics
- Compounds similar to this compound are studied for their electronic properties in solution and solid states. This research is vital for the development of new materials for electronic applications, such as organic light-emitting diodes (OLEDs) and other electronic devices (Yin, Sun, Zeng, Xiang, Zhou, Ma, & Yang, 2016).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-3-5-16(9-13(12)2)22-20(26)21(27)23-17-10-14-4-6-18(25)24-8-7-15(11-17)19(14)24/h3,5,9-11H,4,6-8H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFTVNGAELAKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2564618.png)
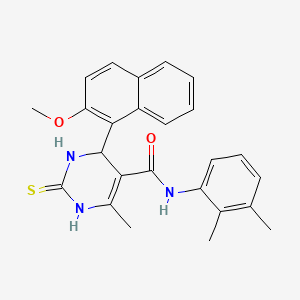
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2564621.png)
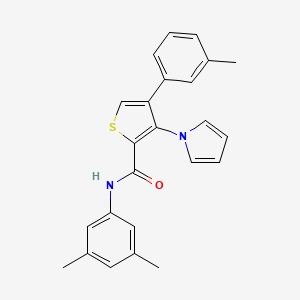
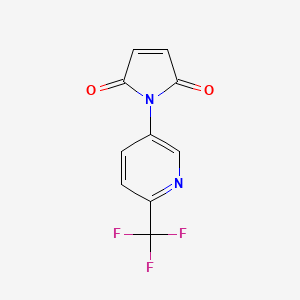

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide](/img/structure/B2564629.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2564631.png)

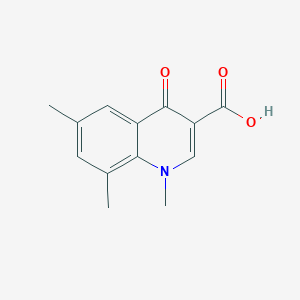
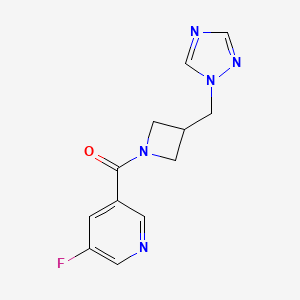
![N-(2-methoxyethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2564636.png)
![1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2564638.png)

